7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-(3-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4/c1-18-10-12-19(13-11-18)15-28-25-24-23(20-6-3-2-4-7-20)16-31(26(24)30-17-29-25)22-9-5-8-21(27)14-22/h2-14,16-17H,15H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBFJEFCIHKNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a novel pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:
- Formation of the pyrrolopyrimidine core : This is achieved through cyclization reactions involving appropriate amine and carbonyl derivatives.
- Substitution reactions : The introduction of the chlorophenyl and methylbenzyl groups is performed using electrophilic aromatic substitution methods.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound. For example, NMR data may show characteristic peaks corresponding to the aromatic protons and the amine functionalities.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays utilizing RAW264.7 macrophage cells demonstrated that the compound significantly reduces pro-inflammatory cytokine production when stimulated with lipopolysaccharides (LPS). The mechanism appears to involve inhibition of key inflammatory pathways, including COX-2 and various Toll-like receptors (TLRs) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values indicate that it operates effectively at low concentrations, suggesting a potent mechanism of action against tumor growth .
Case Studies
-
In Vitro Studies :
- A study reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells with an IC50 value of approximately 15 µM.
- Another investigation showed that this compound inhibited cell migration in HT-29 cells by disrupting actin cytoskeleton organization.
- Molecular Docking Studies :
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | RAW264.7 | N/A | Inhibition of COX-2 and TLRs |
| Anticancer | MCF-7 | 15 | Induction of apoptosis |
| Anticancer | HT-29 | 20 | Disruption of cytoskeleton |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Physicochemical Properties
Key analogs are compared below based on substituent variations and their impacts:
Key Observations :
- Electron-Withdrawing Groups (Cl, NO₂): Enhance binding to hydrophobic pockets in enzymes (e.g., kinases, viral proteases) .
- Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability .
- Benzyl vs.
Antiviral Activity ():
Compounds with nitrobenzyl groups at position 7 (e.g., Compound 15, ) exhibit antiviral activity, likely due to nitro group-mediated interference with viral replication machinery . The target compound’s 3-chlorophenyl group may offer similar efficacy but with reduced cytotoxicity.
Kinase Inhibition ():
Analog (R)-6c (), featuring a 7-methylpyrrolo[2,3-d]pyrimidine core, shows JAK1 inhibition (IC₅₀ = 8.5 nM) with high selectivity over JAK2. The target compound’s 3-chlorophenyl group could similarly modulate kinase selectivity but requires experimental validation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and what are the critical reaction parameters?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Core Construction : Electrophilic cyclization or Suzuki-Miyaura coupling to assemble the pyrrolo[2,3-d]pyrimidine core .
- Substituent Introduction : Nucleophilic displacement using chlorinated intermediates (e.g., POCl₃ for chlorination at position 4) followed by amine coupling with 4-methylbenzylamine .
- Key Reagents : Phosphorus oxychloride (POCl₃), triethylamine (Et₃N), and palladium catalysts for cross-coupling reactions .
- Critical Parameters : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or dichloromethane), and catalyst loading (1–5 mol%) significantly influence yield (typically 40–70%) and purity .
Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents. For example, the 3-chlorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.5 ppm), while the 4-methylbenzyl group exhibits characteristic singlet methyl protons (δ 2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₂₇H₂₂ClN₄: 437.15 g/mol) .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrrolo-pyrimidine core and aryl substituents .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water (<0.1 mg/mL) due to hydrophobic aryl groups .
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades under prolonged UV exposure (t½ ~48 hrs in solution) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what are common sources of low purity?
- Optimization Strategies :
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions (yield increase from 50% to 75%) .
- Purification : Gradient column chromatography (hexane/EtOAc 4:1 to 1:1) removes byproducts like dehalogenated intermediates .
- Purity Challenges : Residual Pd catalysts (detected via ICP-MS) and unreacted chlorinated precursors require rigorous washing with EDTA or thiourea solutions .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what computational tools validate these effects?
- Case Study : Replacing the 3-chlorophenyl group with 3-trifluoromethyl (as in ) enhances kinase inhibition (IC₅₀ reduced from 120 nM to 35 nM) .
- Computational Validation :
- Docking Studies (AutoDock Vina) : Predict binding affinity to ATP-binding pockets (e.g., Akt1 kinase) .
- MD Simulations (GROMACS) : Assess conformational stability of ligand-target complexes over 100 ns trajectories .
Q. What mechanisms explain contradictory bioactivity data across cell lines, and how can these be resolved experimentally?
- Hypothesis : Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (CYP3A4) may alter intracellular concentrations .
- Resolution Methods :
- Pharmacokinetic Profiling : LC-MS/MS quantifies parent compound and metabolites in cell lysates .
- Inhibitor Coadministration : Cyclosporine A (P-gp inhibitor) restores activity in resistant lines (e.g., MDA-MB-231) .
Q. What in vitro assays are most predictive of in vivo efficacy for this compound class?
- Prioritized Assays :
- Antiproliferative Screening : NCI-60 panel identifies lineage-specific potency (e.g., leukemia vs. solid tumors) .
- Target Engagement : Cellular thermal shift assay (CETSA) confirms binding to Akt1 in HCT-116 cells .
- Validation : Orthotopic xenograft models (e.g., murine glioblastoma) correlate with in vitro IC₅₀ values (R² = 0.89) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
